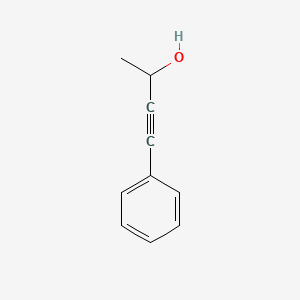

4-Phenyl-3-butyn-2-ol

Overview

Description

4-Phenyl-3-butyn-2-ol is an organic compound with the empirical formula C10H10O . It is also known by the synonym 3-Hydroxy-1-phenyl-1-butyne . The molecular weight of this compound is 146.19 .

Synthesis Analysis

While specific synthesis methods for 4-Phenyl-3-butyn-2-ol were not found in the search results, it’s worth noting that the compound can be reduced to form trans-4-phenyl-3-buten-2-one (PBO) and 4-phenyl-3-butyn-2-ol (PBYOL) when incubated with rat liver microsomes in the presence of NADPH .Molecular Structure Analysis

The molecular structure of 4-Phenyl-3-butyn-2-ol consists of a phenyl group attached to a 3-butyn-2-ol moiety . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Physical And Chemical Properties Analysis

4-Phenyl-3-butyn-2-ol has a density of 1.1±0.1 g/cm3 and a boiling point of 250.1±23.0 °C at 760 mmHg . The compound has a refractive index of 1.566 and a molar refractivity of 44.8±0.4 cm3 . It has a flash point of 112.9±15.6 °C .Scientific Research Applications

Medicinal Chemistry

4-Phenyl-3-butyn-2-ol: is utilized in medicinal chemistry as a precursor for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications .

Materials Science

In materials science, this compound serves as a building block for creating novel polymers and materials. Its ability to undergo polymerization reactions makes it valuable for designing materials with specific properties .

Organic Synthesis

4-Phenyl-3-butyn-2-ol: is a versatile reagent in organic synthesis. It can participate in coupling reactions, serve as a substrate for catalytic transformations, and be used to synthesize complex organic molecules .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods due to its well-defined physical and chemical properties .

Environmental Science

Researchers may explore the environmental fate of 4-Phenyl-3-butyn-2-ol , studying its biodegradation or its role as an intermediate in the breakdown of other compounds in the environment .

Biochemistry

In biochemistry, 4-Phenyl-3-butyn-2-ol might be investigated for its interactions with biological molecules, potentially acting as an inhibitor or activator of certain biochemical pathways .

Catalysis

The compound’s unique structure allows it to act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions .

Electrophilic Additions

Due to the presence of a triple bond, 4-Phenyl-3-butyn-2-ol can undergo electrophilic addition reactions, which are fundamental in creating a wide array of organic compounds .

Safety and Hazards

4-Phenyl-3-butyn-2-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .

Mechanism of Action

Mode of Action

It is known that the compound can undergo reductive metabolism . The triple-bond-reduced product trans-4-phenyl-3-buten-2-one and the carbonyl-reduced product 4-Phenyl-3-butyn-2-ol were formed when incubated with rat liver microsomes in the presence of NADPH .

Biochemical Pathways

The compound is known to undergo reductive metabolism, which could potentially impact various biochemical pathways .

Result of Action

The compound is known to undergo reductive metabolism, which could potentially result in various molecular and cellular effects .

properties

IUPAC Name |

4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOZFNMFSVAZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342556 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-3-butyn-2-ol | |

CAS RN |

5876-76-6 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

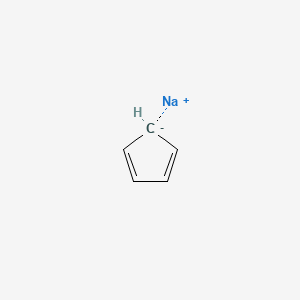

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolic pathways of 4-phenyl-3-butyn-2-one (PBYO) in rat liver preparations?

A1: Research indicates that PBYO undergoes two main reductive metabolic pathways in rat liver:

- Triple bond reduction: Rat liver microsomes, in the presence of NADPH, reduce the triple bond of PBYO to form trans-4-phenyl-3-buten-2-one (PBO). [, , ]

- Carbonyl reduction: Both rat liver microsomes (with NADPH) and cytosol (with NADPH or NADH) can reduce the carbonyl group of PBYO, yielding 4-phenyl-3-butyn-2-ol (PBYOL). [, , ]

Q2: Is the triple bond reduction of PBYO catalyzed by cytochrome P450 enzymes?

A2: Evidence suggests that a new type of reductase, distinct from cytochrome P450, is responsible for this reduction. This conclusion is based on the observation that typical cytochrome P450 inducers did not enhance the triple-bond reductase activity in liver microsomes. Additionally, inhibitors like carbon monoxide, which typically affect cytochrome P450 activity, did not inhibit the triple bond reduction of PBYO. [, , ]

Q3: Are there any known inhibitors of the enzymes involved in PBYO metabolism?

A3: Yes, studies have identified several inhibitors:

- Triple bond reductase: Disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid were found to inhibit the microsomal triple-bond reductase activity. [, , ]

- Carbonyl reductase: Quercitrin, indomethacin, and phenobarbital did not inhibit the carbonyl reductase activities in either microsomes or cytosol. [, , ]

Q4: Does the stereochemistry of the carbonyl reduction of PBYO differ between liver microsomes and cytosol?

A4: Yes, there is a difference in enantiomer production:

- Liver cytosol: Exclusively forms (S)-PBYOL from PBYO. [, , ]

- Liver microsomes: Produce a mixture of (R)-PBYOL and (S)-PBYOL. [, , ]

Q5: Does PBYO or its metabolites affect the activity of ethoxyresorufin-O-dealkylase (EROD)?

A5: Yes, PBYO and its metabolites demonstrate varying degrees of inhibition on EROD activity in rat liver microsomes:

- Strong inhibitors: PBYO and PBO significantly inhibited EROD activity. [, , ]

- Partial inhibitor: PBYOL showed partial inhibition of EROD activity. [, , ]

- No effect: PBA did not inhibit EROD activity. [, , ]

Q6: Can 4-phenyl-3-butyn-2-ol be synthesized enantioselectively?

A6: Yes, enantiopure (S)-4-phenyl-3-butyn-2-ol can be synthesized through enzymatic reduction. [, ]

Q7: Is there a way to accelerate the alkynylation reactions using 4-phenyl-3-butyn-2-ol as an alkynyl source?

A7: Yes, the Meerwein-Ponndorf-Verley (MPV) alkynylation reaction, utilizing 4-phenyl-3-butyn-2-ol as the alkynyl source, can be significantly accelerated by using 2,2'-biphenol as a ligand. This modification allows for efficient transfer of the alkynyl group to aldehydes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)